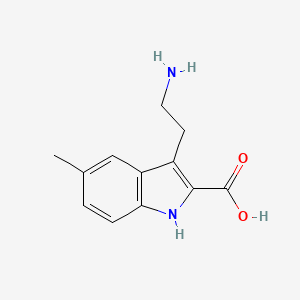

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid

Description

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid is an indole derivative characterized by an aminoethyl substituent at position 3 and a methyl group at position 5. The aminoethyl side chain enhances water solubility and may facilitate interactions with biological targets, while the methyl group at position 5 influences steric and electronic properties. This compound has been cataloged (Ref: 10-F755871) but is currently listed as discontinued .

Properties

IUPAC Name |

3-(2-aminoethyl)-5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLCAYJXMCPSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The specific substituents can be introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the indole core, followed by selective functionalization to introduce the aminoethyl, methyl, and carboxylic acid groups. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols or aldehydes.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase.

- Mechanism of Action : The compound has been shown to effectively inhibit the strand transfer of HIV-1 integrase by chelating magnesium ions within the active site, which is crucial for the integrase's function. Structural optimizations have led to derivatives with significantly improved inhibitory effects, achieving IC50 values as low as 0.13 μM .

- Comparative Studies : In comparative assays, derivatives of this indole compound demonstrated higher integrase inhibition rates than many clinically used integrase strand transfer inhibitors (INSTIs). For instance, a derivative exhibited an IC50 value of 12.41 μM, indicating its potential as a scaffold for developing new antiviral agents .

Neuroprotective Properties

Indole derivatives are also being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases.

- Mechanisms : Compounds derived from indole structures have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity. For example, hybrids of indole-3-propionic acid and 5-methoxy-indole carboxylic acid demonstrated significant neuroprotection against oxidative damage in cellular models .

- Potential Applications : These compounds may serve as multifunctional agents for treating conditions such as Parkinson's disease due to their ability to modulate inflammatory and oxidative pathways . The ability to cross the blood-brain barrier while maintaining tight junction integrity further enhances their therapeutic potential .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been a focus of research.

- Synthesis and Evaluation : A series of N-acetylisatins modified with indole moieties were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, with diameter inhibition zones reaching up to 22 mm against Staphylococcus aureus .

- Mechanism : The antimicrobial action is likely attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. It can bind to serotonin receptors, influencing neurotransmission and modulating mood, cognition, and behavior. Additionally, it may interact with enzymes and proteins involved in cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Biological Activity

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid (commonly referred to as "compound") has garnered attention in the scientific community for its diverse biological activities. This compound is structurally similar to serotonin and melatonin, which positions it as a potential neuromodulator and therapeutic agent. This article delves into the compound's biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 218.25 g/mol. Its structure features an indole core with a carboxylic acid functional group, which is crucial for its biological interactions.

The biological activity of 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Serotonin Receptors : The compound can bind to serotonin receptors, influencing neurotransmission and potentially modulating mood and cognition.

- Cellular Signaling Pathways : It may interact with enzymes and proteins involved in cellular signaling, contributing to its diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Its structural similarity to neurotransmitters suggests potential neuroprotective roles, possibly aiding in conditions like depression and anxiety.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, particularly against glioblastoma cells. The compound has been shown to induce cell death through mechanisms such as methuosis, characterized by cellular vacuolization .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens, indicating potential applications in treating infections .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

-

Anticancer Studies :

- In vitro studies demonstrated that 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid induces cell death in glioblastoma cells through non-apoptotic pathways such as methuosis. This was evidenced by significant morphological changes in treated cells, including membrane blebbing and vacuole formation .

-

Neuroprotective Studies :

- Research has shown that compounds with similar structures can enhance neuroprotection against oxidative stress, suggesting that 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid may have similar effects.

- Antimicrobial Activity :

Data Table

The following table summarizes key findings related to the biological activities of 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.